5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of organic compounds known as phenylpyrazoles and is characterized by a unique structure that includes both pyrazole and oxazole moieties. This compound is recognized for its potential biological activities, particularly in the field of medicinal chemistry. Its molecular formula is , and it has been identified in various studies for its immunomodulatory properties and potential therapeutic applications .
This compound is classified within the broader category of azoles, specifically under the subclass of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, while oxazoles are similar structures that incorporate an oxygen atom. The specific classification of 5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid places it in the realm of organoheterocyclic compounds, which are essential in various chemical and pharmaceutical applications .
The synthesis of 5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid can be achieved through several methodologies. One effective approach involves the reaction of phenylhydrazine with appropriate carbonyl compounds followed by cyclization to form the pyrazole ring. Subsequent reactions can introduce the oxazole moiety through condensation reactions involving isocyanates or other electrophilic reagents.
Technical Details:
The molecular structure of 5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid features a pyrazole ring substituted at one position with a phenyl group and at another with a carboxylic acid group. The oxazole ring contributes to its heterocyclic nature.
Structural Data:
The compound participates in various chemical reactions typical of carboxylic acids and heterocycles. Notable reactions include:
Technical Details:
These reactions can be catalyzed by acids or bases depending on the desired product. For example, esterification typically requires acidic conditions to promote nucleophilic attack by the alcohol on the carboxylic acid group .
The mechanism of action of 5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid primarily involves its interaction with immune cells. It has been shown to modulate immune responses by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin (IL)-6.
Process:
This mechanism suggests potential applications in treating autoimmune diseases and inflammatory conditions .
5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
Relevant Data:
The compound's stability under various pH conditions makes it suitable for pharmaceutical formulations .
The primary applications of 5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid lie in medicinal chemistry and pharmacology. Its immunomodulatory effects make it a candidate for:
Research Implications:
Ongoing studies are exploring its efficacy against various inflammatory disorders, highlighting its relevance in drug development pipelines focused on novel anti-inflammatory agents .
The synthesis of 5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid relies on sequential cyclocondensation reactions to build its pyrazole-oxazole core. A predominant strategy initiates with the preparation of a 1-phenylpyrazole intermediate bearing an aldehyde group at C4, typically via Knorr-type condensation. Phenylhydrazine reacts with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under acid catalysis to yield 1-phenyl-3-methylpyrazol-5-one derivatives. Subsequent Vilsmeier-Haack formylation selectively functionalizes the C4 position, generating 1-phenyl-1H-pyrazole-4-carbaldehyde [2] [7]. This aldehyde serves as the critical precursor for oxazole ring formation. It undergoes condensation with hydroxylamine to form an aldoxime, followed by cyclization with activated carboxylic acid derivatives (e.g., ethyl malonyl chloride) or via Michael addition-cyclization sequences with reagents like ethyl cyanoacetate. This constructs the 1,2-oxazole ring while introducing the ester functionality at C4, yielding ethyl 5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylate [1] [4]. Regioselectivity challenges arise during pyrazole formation, where unsymmetrical 1,3-dicarbonyl compounds can yield regioisomers. Strategies to control this include using sterically biased diketones, low-temperature protocols, or catalysts like nano-ZnO, which enhances selectivity and yield (up to 95% in model systems) [2].
The final step involves hydrolyzing the ethyl ester moiety of the assembled heterocyclic ester to the target carboxylic acid. Standard alkaline hydrolysis employs aqueous NaOH or KOH in ethanol/water mixtures under reflux (2–4 hours), achieving near-quantitative conversion. Optimal conditions (e.g., 2M NaOH, 80°C, 2 hours) minimize decarboxylation or oxazole ring degradation, which can occur under prolonged heating or strongly acidic conditions [1] [5]. Alternative hydrolysis agents include lithium hydroxide in THF/water for acid-sensitive intermediates. Following hydrolysis, acidification with HCl precipitates the crude carboxylic acid, which is purified via recrystallization (e.g., ethanol/water) to yield analytically pure 5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid [5] [6].
Table 1: Key Intermediates in Heterocyclic Assembly
Intermediate | Synthetic Route | Key Reagents/Conditions | Typical Yield (%) |
---|---|---|---|
1-Phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack formylation | POCl₃, DMF, 0°C→80°C | 65–75 |
Ethyl 5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylate | Aldoxime formation/cyclization | NH₂OH·HCl, Et₃N; then ethyl malonyl chloride | 60–70 |
Target carboxylic acid | Ester hydrolysis | 2M NaOH, EtOH/H₂O, 80°C, 2h | 90–95 |
Emerging chemoenzymatic strategies address regioselectivity limitations in traditional pyrazole synthesis. Lipases (e.g., Candida antarctica Lipase B, CAL-B) catalyze regioselective esterification or transesterification of pyrazole-alcohol intermediates, enabling access to chiral building blocks incompatible with harsh chemical conditions. For instance, kinetic resolution of racemic pyrazolyl-alcohols using vinyl acetate and CAL-B generates enantiomerically enriched intermediates (>90% ee), which are oxidized to aldehydes for oxazole cyclization [3]. Oxidoreductases facilitate the regioselective reduction of diketones or keto-esters prior to pyrazole formation, ensuring asymmetric induction critical for pharmaceutical applications. In situ enzymatic activation of carboxylic acids (e.g., via adenylation) promotes mild cyclodehydration with amidoximes, forming oxazole rings with reduced epimerization risk compared to thermal methods. Although yields in enzymatic cyclization steps (typically 40–65%) lag behind chemical routes, the enhanced stereocontrol and ability to operate in aqueous buffers align with green chemistry goals [7] [8].
Microwave irradiation revolutionizes cyclocondensation steps, drastically reducing reaction times and improving yields. Solvent-free protocols are particularly efficient for oxazole ring closure. A representative method involves mixing 1-phenyl-1H-pyrazole-4-carbaldehyde, hydroxylamine hydrochloride, and ethyl cyanoacetate with a catalytic base (e.g., K₂CO₃ or piperidine). Under microwave irradiation (300 W, 120–140°C, 10–15 minutes), the reaction proceeds via aldoxime formation, Knoevenagel condensation, and cyclodehydration, directly yielding the ethyl ester precursor in 80–85% isolated yield. This contrasts sharply with conventional heating (refluxing toluene, 12 hours, 65% yield). The closed-vessel microwave system prevents volatile reagent loss and enables precise temperature control, minimizing side products like nitriles or dimers. Scale-up studies (up to 100g) confirm reproducibility, with energy consumption reduced by ~70% compared to thermal methods [3] [8].
Table 2: Microwave vs. Conventional Cyclization Optimization
Parameter | Microwave-Assisted | Conventional Heating |
---|---|---|
Reaction Time | 10–15 min | 8–12 h |
Temperature | 120–140°C | 110°C (reflux) |
Solvent | None (neat) or minimal (1–2 mL/g) | Toluene/DMF (10–15 mL/g) |
Yield (%) | 80–85 | 60–65 |
Scale-Up Feasibility | Demonstrated (≤100g) | Challenging (side reactions increase) |
Advanced catalysts enhance atom economy in pyrazole and oxazole formation:
Table 3: Catalytic Systems for Key Synthetic Steps
Catalyst | Reaction Step | Conditions | Yield (%) | Atom Economy |
---|---|---|---|---|
Nano-ZnO (15 mol%) | Pyrazole cyclocondensation | EtOH, 60°C, 0.5h | 95 | 92% |
CAN (5 mol%) | Aldehyde-pyrazolone coupling | Solvent-free, 50°C, 1h | 75 | 88% |
Montmorillonite K10 (25 wt%) | Oxazole cyclodehydration | H₂O/EtOH (1:1), 80°C, 2h | 78 | 85% |
Cu(OTf)₂/[bmim]PF₆ (10 mol%) | Tandem pyrazoline oxidation/pyrazole formation | 90°C, 3h | 82 | 90% |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1